3,4-Dinitrobenzonitrile
Overview
Description
3,4-Dinitrobenzonitrile is a chemical compound with the molecular formula C7H3N3O41. It has a molecular weight of 193.1212.
Synthesis Analysis
The synthesis of dinitrobenzonitrile compounds often involves the reaction of dinitrobenzaldehyde O-aryloximes2. For instance, 2,4-Dinitrobenzonitrile is formed as one of the reaction products from the elimination reactions of (E)-2,4-dinitrobenzaldehyde O-aryloximes2. The reaction between (E)-2,4-dinitrobenzaldehyde O-benzoyloxime with i-Pr2NH in methylcyanide yields (E)-2,4-Dinitrobenzonitrile2.
Molecular Structure Analysis
The molecular structure of 3,4-Dinitrobenzonitrile consists of a benzene ring substituted with two nitro groups and a nitrile group1. The exact 3D structure can be viewed using specific software3.
Chemical Reactions Analysis
The specific chemical reactions involving 3,4-Dinitrobenzonitrile are not readily available from the search results. However, dinitrobenzonitriles are generally reactive due to the presence of the electron-withdrawing nitro and nitrile groups.Physical And Chemical Properties Analysis
3,4-Dinitrobenzonitrile is a solid compound2. Its exact physical and chemical properties such as color, solubility, melting point, and boiling point are not specified in the search results.Scientific Research Applications
Meisenheimer Complex Formation
- Formation with Nucleophiles: 3,5-Dinitrobenzonitrile forms Meisenheimer-type σ-complexes with various nucleophiles in solution, exhibiting attack at both the 2- and 4-positions (Foreman & Foster, 1969).
- Reaction Mechanism Exploration: Further study on the reaction of 3,5-Dinitrobenzonitrile with sodium methoxide in methanol helped elucidate the reaction mechanism for the formation of Meisenheimer complexes and their final products (Abe, 1983).
Supramolecular Assembly
- Molecular Complex Formation: Co-crystallization of 3,5-dinitrobenzamide and 3,5-dinitrobenzonitrile forms an additive supramolecular assembly, demonstrating the additive nature in their crystal structures (Pedireddi, Prakashareddy, & Arora, 2003).
Substitution and Reduction Reactions
- Single-Electron Transfer: Reactions of 3,5-dinitrobenzonitrile involve unproductive Meisenheimer complexes and eventually form dinitribenzamide and benzoate ion, showcasing the complex substitution and reduction dynamics (Bacaloglu et al., 1992).
- Preparation of Derivatives: The indirect electroreduction method has been used to prepare derivatives like 4-Chloro-3,5-diaminobenzonitrile from 4-chloro-3,5-dinitrobenzonitrile (Yang, 2009).
Radiosensitization and Radioprotection
- Radioprotective Properties: Benzonitriles, particularly 3,5-dinitrobenzonitrile, have shown notable radioprotective activity in biological models (Fernandez et al., 1986).
- Effects on Oxygen Utilization and Radiation Response: The influence of nitrobenzene derivatives, including dinitrobenzonitrile, on oxygen utilization and radiation response in tumor models has been studied (Biaglow & Durand, 1976).
Photoluminescence Quenching
- Interaction with Silicon Nanocrystals: Studies on the quenching of photoluminescence from Si nanocrystals by aromatic nitro compounds, including 3,5-dinitrobenzonitrile, have provided insights into electron transfer mechanisms (Germanenko, Li, & El-shall, 2001).
Safety And Hazards
Dinitrobenzonitrile compounds can be harmful if swallowed, in contact with skin, or if inhaled4. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation4.
Future Directions
The search results do not provide specific future directions for 3,4-Dinitrobenzonitrile. However, dinitrobenzonitrile compounds are often used in chemical research and could have potential applications in the synthesis of other chemical compounds.
Relevant Papers
One paper discusses the reaction of 3,5-dinitrobenzonitrile in a methanolic solution containing a low sodium-methoxide concentration5. The final product was found to be methoxy (3,5-dinitrophenyl)methanimine, which is produced by a catalytic reaction5. Another paper describes a case of acute intoxication by 4-nitrobenzonitrile, a related compound6.
properties
IUPAC Name |
3,4-dinitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3O4/c8-4-5-1-2-6(9(11)12)7(3-5)10(13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFXDEHCVXHEBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336449 | |
Record name | 3,4-Dinitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dinitrobenzonitrile | |
CAS RN |
4248-33-3 | |
Record name | 3,4-Dinitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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